VU6010608

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

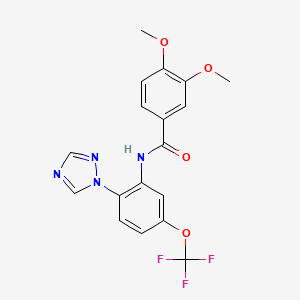

Structure

3D Structure

Properties

Molecular Formula |

C18H15F3N4O4 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |

InChI Key |

YCDOKDADFOBKIL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VU6010608, a Negative Allosteric Modulator of the mGlu7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of VU6010608, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). We will delve into the molecular mechanisms by which this compound exerts its inhibitory effects, explore the downstream signaling consequences, and provide detailed experimental protocols for its characterization. This document is intended to serve as a critical resource for researchers in neuroscience and drug discovery investigating the therapeutic potential of mGlu7 modulation.

Introduction: The Significance of mGlu7 Modulation

The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor (GPCR), is a key player in the regulation of synaptic transmission and plasticity throughout the central nervous system (CNS).[1][2] Primarily located presynaptically, mGlu7 acts as an autoreceptor and heteroreceptor to modulate the release of glutamate and other neurotransmitters.[3] Its involvement in various neurological and psychiatric disorders, including anxiety, schizophrenia, and depression, has made it an attractive target for therapeutic intervention.[4][5] Allosteric modulation offers a sophisticated approach to fine-tuning receptor activity with greater subtype selectivity compared to orthosteric ligands.[6] this compound has emerged from a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides as a valuable tool compound to probe the function of mGlu7.[4][7]

Core Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) of the mGlu7 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site.[6] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glutamate.[6]

The molecular mechanism of this negative modulation is rooted in the stabilization of an inactive or less active conformation of the mGlu7 receptor. Even in the presence of glutamate, the binding of this compound makes it more difficult for the receptor to adopt the active conformation required to initiate downstream signaling.

The mGlu7 Signaling Cascade: Downstream Consequences of this compound Modulation

The mGlu7 receptor is canonically coupled to the Gi/o family of G-proteins.[1][8] Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3]

By negatively modulating mGlu7, this compound effectively dampens these signaling pathways. The functional consequence is a disinhibition of neurotransmitter release at synapses where mGlu7 is expressed. This is particularly relevant in the context of synaptic plasticity, where this compound has been shown to block high-frequency stimulation-induced long-term potentiation (LTP) in the hippocampus.[4]

Figure 1. Signaling pathway of the mGlu7 receptor and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized in various in vitro assays.

| Assay Type | Agonist | Measured Parameter | This compound IC50 | Efficacy (% Inhibition) | Reference |

| Calcium Mobilization (Gα15) | L-AP4 | Intracellular Ca2+ | ~759 nM | Partial Antagonist (10-19% min) | [4] |

| GIRK Channel Activation | L-AP4 | Thallium Influx | Not explicitly stated for this compound | Inhibitory effect observed | [10] |

| Electrophysiology (LTP) | High-Frequency Stimulation | fEPSP Slope | 10 µM | Complete Blockade of LTP | [4] |

| (L-AP4 is a commonly used surrogate agonist for mGlu7 in in vitro assays due to the low potency of glutamate at this receptor subtype)[11] |

Experimental Protocols for Characterization

In Vitro Functional Assay: Calcium Mobilization

This assay is a high-throughput method to assess the potency of mGlu7 modulators. As mGlu7 is Gi/o-coupled, it does not naturally signal through calcium. Therefore, cells are co-transfected with a promiscuous G-protein, such as Gα15, which links receptor activation to the phospholipase C pathway and subsequent intracellular calcium release.[12]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are transiently co-transfected with plasmids encoding for rat mGlu7 and Gα15 using a suitable transfection reagent.

-

-

Cell Plating:

-

Transfected cells are plated into 384-well, black-walled, clear-bottom microplates coated with poly-D-lysine.

-

-

Fluorescent Dye Loading:

-

The following day, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) at room temperature.[12]

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A baseline fluorescence reading is taken.

-

This compound or other test compounds are added, followed by the addition of an EC80 concentration of the agonist L-AP4.

-

Changes in fluorescence, indicative of intracellular calcium mobilization, are recorded over time.

-

-

Data Analysis:

-

The increase in fluorescence is calculated relative to the baseline.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol assesses the functional consequence of mGlu7 modulation on synaptic plasticity.

Step-by-Step Methodology:

-

Slice Preparation:

-

Acute hippocampal slices (300-400 µm) are prepared from adult rodents.

-

Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording:

-

Slices are transferred to a recording chamber continuously perfused with aCSF.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

-

Baseline and Drug Application:

-

A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

This compound (e.g., 10 µM) is bath-applied, and its effect on baseline transmission is monitored.

-

-

LTP Induction:

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[4]

-

-

Post-Induction Recording and Analysis:

-

fEPSPs are recorded for at least 60 minutes post-HFS.

-

The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

The effect of this compound on LTP induction is determined by comparing the potentiation in its presence to that in a vehicle control.

-

Figure 2. A streamlined workflow for the in vitro and ex vivo characterization of this compound.

Structure-Activity Relationship (SAR) Insights

This compound belongs to a chemical series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. SAR studies on this scaffold have revealed several key features for mGlu7 NAM activity:

-

The 1,2,4-triazole moiety is essential for activity. Other regioisomeric triazoles and different five- or six-membered heterocycles lead to a loss of potency.[4]

-

The 5-position on the phenyl ring is sensitive to substitution. A trifluoromethoxy group at this position was found to be superior to a chlorine atom.[4]

-

The benzamide portion allows for some modification. While changes in this region can modulate potency, the overall SAR in this series is described as "steep and flat," meaning minor structural alterations often lead to a significant loss of activity.[4]

Conclusion and Future Directions

This compound is a well-characterized negative allosteric modulator of the mGlu7 receptor with demonstrated in vitro and ex vivo activity. Its ability to block LTP highlights its potential as a tool to investigate the role of mGlu7 in synaptic plasticity and its relevance to CNS disorders. The steep SAR of its chemical class underscores the specific structural requirements for mGlu7 negative allosteric modulation.

Future research should focus on the development of analogs with improved pharmacokinetic properties to facilitate in vivo studies. Further elucidation of the precise binding site of this compound on the mGlu7 receptor through structural biology approaches will be invaluable for the rational design of next-generation mGlu7 NAMs with enhanced therapeutic potential.

References

-

Reed, C. W., Rodriguez, A. L., Kalbfleisch, J. J., Seto, M., Jenkins, M. T., Blobaum, A. L., Chang, S., Lindsley, C. W., & Niswender, C. M. (2022). Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. Bioorganic & medicinal chemistry letters, 74, 128923. [Link]

-

Reed, C. W., Lindsley, C. W., Conn, P. J., & Niswender, C. M. (2017). This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. ACS medicinal chemistry letters, 8(12), 1326–1330. [Link]

-

Stachowicz, K., Kłak, K., Sowa-Kucma, M., & Misztak, P. (2018). Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs. Frontiers in molecular neuroscience, 11, 337. [Link]

-

Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

STRING. (n.d.). GRM7 protein-protein interaction network. Retrieved January 19, 2026, from [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

-

Ciążyńska, M., Wierońska, J. M., & Pilc, A. (2021). Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. Pharmaceuticals, 14(11), 1165. [Link]

-

Reed, C. W., Rodriguez, A. L., Darling, J. E., et al. (2022). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. The Journal of pharmacology and experimental therapeutics, 381(2), 124–134. [Link]

-

Abe, M., Seto, M., Gogliotti, R. G., et al. (2017). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS chemical neuroscience, 8(12), 2736–2746. [Link]

-

Reed, C. W., et al. (2022). Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. Bioorganic & Medicinal Chemistry Letters, 74, 128923. [Link]

-

Harpsøe, K., Isberg, V., Gloriam, D. E., & David, B. G. (2015). Selective Negative Allosteric Modulation Of Metabotropic Glutamate Receptors - A Structural Perspective of Ligands and Mutants. Scientific reports, 5, 13869. [Link]

-

Wu, S., Wright, R. A., Rockey, P. K., et al. (1998). Group III metabotropic glutamate receptors inhibit communication between cerebellar granule and Purkinje cells. The Journal of neuroscience, 18(18), 7325–7335. [Link]

-

Fisher, N. M., Seto, M., Lindsley, C. W., & Niswender, C. M. (2018). Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. Frontiers in molecular neuroscience, 11, 387. [Link]

-

Ayala, J. E., Chen, Y., Banko, J. L., et al. (2008). mGluR7 is a key regulator of striatal and hippocampal long-term potentiation and learning and memory. The Journal of neuroscience, 28(24), 6294–6307. [Link]

-

Stachowicz, K., et al. (2023). Profiling the Impact of mGlu7/Elfn1 Protein Interactions on the Pharmacology of mGlu7 Allosteric Modulators. ACS Chemical Neuroscience, 14(15), 2825–2836. [Link]

-

VCNDD. (2018, March 2). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... [Video]. YouTube. [Link]

-

Raymond, C. R., Thompson, V. L., Tate, W. P., & Abraham, W. C. (2000). Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation. The Journal of neuroscience, 20(3), 969–976. [Link]

-

Reed, C. W., et al. (2019). Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). Journal of medicinal chemistry, 62(3), 1599–1614. [Link]

-

Basu, J., et al. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife, 9, e54689. [Link]

-

GenScript. (n.d.). Group I Metabotropic Glutamate Receptor Interacting Proteins: Fine-Tuning Receptor Functions in Health and Disease. Retrieved January 19, 2026, from [Link]

-

Ayala, J. E., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. The Journal of neuroscience, 35(19), 7484–7496. [Link]

-

Abraham, W. C. (2019). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus: Methods and Protocols. Methods in molecular biology, 1941, 169–186. [Link]

-

Lindsley, C. W., et al. (2020). Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. Bioorganic & medicinal chemistry letters, 30(22), 127565. [Link]

-

Wang, H., & Ferraro, T. N. (2022). Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update. International journal of molecular sciences, 23(2), 856. [Link]

-

Reid, S. N., & Daw, N. W. (1997). cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity. The Journal of neuroscience, 17(15), 5737–5744. [Link]

-

Sander, C. Y., et al. (2018). News and views on in vivo imaging of neurotransmission using PET and MRI. NeuroImage, 183, 951–964. [Link]

-

Salomone, S., & Waeber, C. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology, 756, 129–141. [Link]

-

Fontana, A. C. K., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of medicinal chemistry, 67(8), 6549–6571. [Link]

-

JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

-

MDPI. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(7), 743. [Link]

-

Lee, S., et al. (2024). Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs. eLife, 13, e92203. [Link]

-

Zhang, P., et al. (2025). Genetically encoded sensors illuminate in vivo detection for neurotransmission: Development, application, and optimization strategies. Journal of pharmaceutical analysis, 15(3), 1006–1018. [Link]

-

Stroebel, C., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments, (137), 57881. [Link]

-

Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology, 1272, 135–148. [Link]

-

Smolders, I., et al. (2000). Modulation of Extracellular Neurotransmitter Levels in the Nucleus Accumbens by a Taurine Uptake Inhibitor. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 339–344. [Link]

Sources

- 1. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1 H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Subtype-selective mechanisms of negative allosteric modulators binding to group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negative allosteric modulation of mGlu7 disrupts fear memory reconsolidation and glutamatergic signaling in rat and human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling VU6010608: A Technical Guide to a Novel mGlu7 Negative Allosteric Modulator

This guide provides an in-depth technical overview of VU6010608, a novel and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. This document delves into the core pharmacology, mechanism of action, experimental validation, and the therapeutic potential of targeting mGlu7 with this specific chemical probe.

Introduction: The Significance of Targeting the mGlu7 Receptor

The metabotropic glutamate receptor 7 (mGlu7), a Class C G protein-coupled receptor (GPCR), is a critical regulator of synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Unlike other mGlu receptors, mGlu7 exhibits a low affinity for its endogenous ligand, glutamate, suggesting its primary role in dampening excessive neuronal activity.[3] Primarily localized on presynaptic terminals, mGlu7 acts as an inhibitory modulator, reducing the release of neurotransmitters like glutamate and GABA.[4] This unique profile has implicated mGlu7 in a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy, making it a compelling target for therapeutic intervention.[5][6]

This compound: A Selective Tool for Probing mGlu7 Function

This compound emerged from a medicinal chemistry effort to develop potent and CNS-penetrant mGlu7 NAMs based on an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core.[7][8] This compound has proven to be a valuable tool for elucidating the physiological roles of mGlu7 due to its selectivity and robust effects in preclinical models.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-3,4-dimethoxybenzamide | [7] |

| Molecular Formula | C18H15F3N4O4 | [7] |

| Molecular Weight | 424.34 g/mol | [7] |

| CNS Penetration (Kp) | 1.9–5.8 | [7][8] |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.4–1.4 | [7][8] |

In Vitro Pharmacology and Selectivity

This compound demonstrates potent and selective negative allosteric modulation of the mGlu7 receptor. Its pharmacological profile has been characterized in various in vitro assays.

| Parameter | Value | Assay | Reference |

| IC50 | ~5.8 µM (pIC50 = 5.24 ± 0.05) | mGlu7 Calcium Mobilization Assay | [7] |

| Selectivity | >30 µM vs mGlu4 and mGlu8 | Calcium Mobilization Assay | [7] |

| Ancillary Pharmacology | No significant activities at 10 µM | Eurofins Lead profiling panel (68 GPCRs, ion channels, and transporters) | [7] |

Mechanism of Action: Negative Allosteric Modulation of mGlu7

As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct, allosteric site on the mGlu7 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of glutamate, thereby diminishing the downstream signaling cascade.

mGlu7 Receptor Signaling Cascade

The canonical signaling pathway for mGlu7 involves coupling to Gi/o proteins.[2][9] Activation of mGlu7 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The liberated Gβγ subunits can also directly modulate ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[2]

Experimental Protocols

In Vitro Characterization of this compound

This assay is a common high-throughput method to assess the activity of GPCRs that couple to Gq or promiscuous G proteins like Gα15, which can link Gi/o-coupled receptors to the phospholipase C pathway and subsequent calcium release.[3][10]

Principle: In a recombinant cell line co-expressing the mGlu7 receptor and a promiscuous G protein (e.g., Gα15), receptor activation by an agonist (e.g., L-AP4) leads to an increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye. A NAM like this compound will inhibit this agonist-induced calcium signal in a concentration-dependent manner.

Step-by-Step Protocol:

-

Cell Culture: Plate HEK293 cells stably co-expressing the rat mGlu7 receptor and Gα15 in 96-well black-walled, clear-bottom plates and culture overnight.[3]

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) at room temperature for 50-60 minutes.[3]

-

Washing: Wash the cells three times with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorometric imaging plate reader (FLIPR). Add a fixed concentration of the mGlu7 agonist L-AP4 (typically EC80) and measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

This assay provides a more physiologically relevant measure of Gi/o-coupled receptor activation by assessing the opening of GIRK channels.[11]

Principle: Activation of Gi/o-coupled receptors releases Gβγ subunits, which directly activate GIRK channels. The assay uses thallium (Tl+) as a surrogate for potassium (K+). When GIRK channels open, Tl+ flows into the cell and binds to a Tl+-sensitive fluorescent dye, causing an increase in fluorescence. A NAM will inhibit the agonist-induced opening of these channels.

Step-by-Step Protocol:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the mGlu7 receptor and the components of the GIRK channel.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with various concentrations of this compound.

-

Agonist Stimulation and Thallium Addition: Simultaneously add the mGlu7 agonist (e.g., L-AP4) and a Tl+-containing solution.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase reflects the activity of the GIRK channels. Calculate the inhibitory effect of this compound and determine its IC50.

Ex Vivo Electrophysiology: Assessing the Impact on Synaptic Plasticity

This compound has been shown to robustly block high-frequency stimulation-induced long-term potentiation (LTP) at Schaffer collateral-CA1 synapses in the hippocampus, a key cellular model of learning and memory.[7]

Principle: LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely believed to be a cellular mechanism underlying learning and memory. By recording field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices, the effect of this compound on this form of synaptic plasticity can be quantified.

Step-by-Step Protocol:

-

Slice Preparation: Prepare acute hippocampal slices from rodents (e.g., mice or rats) and allow them to recover in artificial cerebrospinal fluid (aCSF).[6]

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[12]

-

Baseline Recording: After obtaining a stable baseline fEPSP response for at least 20-30 minutes, apply this compound to the bath.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[6]

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

-

Data Analysis: Normalize the fEPSP slope to the pre-LTP baseline. Compare the degree of potentiation in the presence of this compound to that in vehicle-treated control slices.

In Vivo Applications and Therapeutic Potential

The favorable CNS penetration of this compound allows for its use in in vivo studies to probe the role of mGlu7 in complex behaviors.[7] Given the association of mGlu7 with anxiety and depression, this compound and related compounds are valuable tools for target validation in preclinical models of these disorders.[5][8] While specific in vivo behavioral data for this compound is still emerging in the public domain, the development of orally bioavailable and CNS-penetrant mGlu7 NAMs from the same chemical series has shown efficacy in preclinical anxiety models at doses as low as 3 mg/kg.[8]

Synthesis

This compound is synthesized from a substituted benzamide core. A representative synthetic approach involves the coupling of a substituted benzoic acid with a substituted aniline containing the 1,2,4-triazole moiety.

Generalized Synthetic Scheme:

-

Formation of the Triazole-containing Aniline: A key intermediate is the substituted aniline bearing the 1,2,4-triazole group. This can be prepared through various heterocyclic chemistry methods.

-

Amide Coupling: The substituted aniline is then coupled with a desired substituted benzoic acid (in the case of this compound, 3,4-dimethoxybenzoic acid) using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the benzoic acid to an acid chloride followed by reaction with the aniline.

Conclusion and Future Directions

This compound is a potent, selective, and CNS-penetrant negative allosteric modulator of the mGlu7 receptor. Its well-characterized in vitro and ex vivo profile makes it an invaluable research tool for dissecting the complex roles of mGlu7 in synaptic function and behavior. The development of this and related compounds provides a strong foundation for the exploration of mGlu7 NAMs as potential therapeutic agents for the treatment of anxiety, depression, and other neurological disorders characterized by excessive glutamate signaling. Future research will likely focus on further elucidating the in vivo efficacy of this chemical series in a broader range of behavioral models and on optimizing the pharmacokinetic and pharmacodynamic properties for potential clinical development.

References

-

Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. (URL: [Link])

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (URL: [Link])

-

Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders. (URL: [Link])

-

Metabotropic glutamate receptor trafficking. (URL: [Link])

-

Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. (URL: [Link])

-

LTP Physiology Protocol. (URL: [Link])

-

Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. (URL: [Link])

-

This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. (URL: [Link])

-

What are mGluR7 agonists and how do they work? (URL: [Link])

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (URL: [Link])

-

This compound - Drug Targets, Indications, Patents. (URL: [Link])

-

Role of Metabotropic Glutamate Receptors in Neurological Disorders. (URL: [Link])

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (URL: [Link])

-

A Novel Assay of Gi/o-linked G Protein-Coupled Receptor Coupling to Potassium Channels Provides New Insights Into the Pharmacology of the Group III Metabotropic Glutamate Receptors. (URL: [Link])

-

Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. (URL: [Link])

Sources

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

VU6010608: A Technical Guide to a Novel mGlu7 Negative Allosteric Modulator for Neuroscience Research

Abstract

This technical guide provides an in-depth overview of VU6010608, a potent and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). We will explore the fundamental biology of the mGlu7 receptor, the mechanism of action of NAMs, and the specific properties of this compound that establish it as a valuable tool for investigating the role of mGlu7 in synaptic transmission, plasticity, and various neurological and psychiatric disorders. This document details the experimental protocols for the in vitro and in vivo characterization of this compound, offering researchers a comprehensive resource for its application in their studies.

Introduction to the Metabotropic Glutamate Receptor 7 (mGlu7)

The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) and a member of the Group III mGlu receptors.[1][2] Unlike other mGlu receptors, mGlu7 exhibits a low affinity for its endogenous ligand, glutamate, and is typically activated under conditions of high glutamate concentration.[3] It is the most widely expressed mGlu receptor throughout the central nervous system (CNS), with particularly high densities in the hippocampus, amygdala, and hypothalamus.[1][2][3]

Primarily localized to the presynaptic active zone of both glutamatergic and GABAergic neurons, mGlu7 acts as an autoreceptor and heteroreceptor to inhibit neurotransmitter release.[2][3] Canonically, mGlu7 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity.[1][2][4] This signaling cascade plays a crucial role in regulating synaptic transmission and plasticity.

The Rationale for Targeting mGlu7

The unique localization and function of mGlu7 have implicated it in a range of neurological and psychiatric conditions. Genetic studies in both mice and humans have linked mGlu7 to anxiety, depression, schizophrenia, epilepsy, and neurodevelopmental disorders.[5][6] Consequently, pharmacological modulation of mGlu7 activity presents a promising therapeutic avenue. Negative allosteric modulators (NAMs), such as this compound, offer a sophisticated approach to attenuate mGlu7 signaling, allowing for precise investigation of its physiological and pathophysiological roles.

This compound: A Novel mGlu7 NAM

This compound is a potent, selective, and orally bioavailable mGlu7 NAM with excellent CNS penetration.[5][7] It belongs to a series of compounds based on an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core.[5][7][8] The discovery of this compound has provided the research community with a critical tool to dissect the function of mGlu7 with high specificity.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C18H15F3N4O4 | [7] |

| CAS Registry Number | 2165325-42-6 | [7] |

| Core Structure | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide | [5][8] |

Mechanism of Action

As a negative allosteric modulator, this compound does not bind to the orthosteric glutamate binding site. Instead, it binds to a distinct allosteric site on the mGlu7 receptor.[6] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist (e.g., glutamate or L-AP4).[4][9] This mode of action provides several advantages, including saturability of effect, which can lead to a better safety profile, and the maintenance of the spatial and temporal dynamics of endogenous glutamate signaling.[6]

Figure 1: Simplified signaling pathway of mGlu7 activation and inhibition by a NAM like this compound.

In Vitro Characterization of this compound

A critical step in validating a new pharmacological tool is its thorough characterization in controlled in vitro systems. The following protocols are standard methodologies for assessing the potency and efficacy of mGlu7 NAMs.

Calcium Mobilization Assay

This assay is a high-throughput method to determine the potency of mGlu7 modulators. It utilizes a cell line (e.g., HEK293) co-expressing the mGlu7 receptor and a promiscuous G-protein, such as Gα15, which couples receptor activation to the release of intracellular calcium.[4][9]

-

Cell Culture: Culture HEK293 cells stably expressing rat mGlu7 and Gα15 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, replace the culture medium with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate for 1 hour at 37°C.

-

Compound Addition:

-

Add varying concentrations of this compound (or vehicle) to the wells.

-

Incubate for a predefined period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the plate in a fluorescence imaging plate reader (FLIPR).

-

Add a submaximal concentration (EC80) of the agonist L-AP4 to all wells.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

-

-

Data Analysis:

-

Calculate the percent inhibition of the agonist response for each concentration of this compound.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2: Workflow for the in vitro calcium mobilization assay.

In Vivo Characterization and Application of this compound

The translation of in vitro findings to a complex biological system is paramount. This compound's favorable pharmacokinetic properties allow for robust in vivo investigations.[5][7]

Pharmacokinetic Profile

This compound demonstrates good oral bioavailability and CNS penetration, achieving concentrations in the cerebrospinal fluid (CSF) that are well above its in vitro IC50 at behaviorally effective doses.[7]

| Parameter | Value | Reference |

| Oral Bioavailability (%F) | 18.9% (in rat) | [5] |

| Brain Penetration (Kp) | 1.9 - 5.8 | [5][8] |

| Unbound Brain Penetration (Kp,uu) | 0.4 - 1.4 | [5][8] |

Electrophysiological Assessment: Long-Term Potentiation (LTP)

A key function of mGlu7 is the modulation of synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. This compound has been shown to robustly block high-frequency stimulation (HFS)-induced LTP at Schaffer collateral-CA1 synapses in the hippocampus.[5][8]

-

Slice Preparation: Prepare acute hippocampal slices from adult rodents.

-

Recording Setup: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Recording: Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating Schaffer collateral afferents and recording from the stratum radiatum of the CA1 region.

-

Drug Application: Perfuse the slice with this compound (e.g., 10 µM) or vehicle for a set period (e.g., 20 minutes).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 2 trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline and compare the degree of potentiation between vehicle- and this compound-treated slices.

Behavioral Assays

The anxiolytic-like effects of mGlu7 NAMs can be assessed in various behavioral paradigms. Given that mGlu7 knockout mice exhibit reduced anxiety, it is hypothesized that pharmacological blockade with a NAM would produce a similar phenotype.[10]

-

Apparatus: A plus-shaped maze raised above the floor with two open and two closed arms.

-

Procedure:

-

Administer this compound or vehicle to the animal (e.g., mouse or rat) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specific time before the test.

-

Place the animal in the center of the maze facing an open arm.

-

Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

-

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Selectivity and Off-Target Considerations

A crucial aspect of a reliable chemical probe is its selectivity for the intended target. While this compound has been developed as a selective mGlu7 NAM, it is imperative for researchers to consider potential off-target effects.[11][12] The structure-activity relationship (SAR) for the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide series is reported to be steep, suggesting that minor structural modifications can significantly impact activity.[5] It is recommended to perform counter-screening against other mGlu receptors and a panel of other CNS targets to confirm selectivity in the context of a specific experimental system.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the mGlu7 receptor. Its well-characterized in vitro and in vivo properties, including its potency, CNS penetrance, and efficacy in modulating synaptic plasticity, make it an invaluable resource for researchers in neuroscience and drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in elucidating the complex roles of mGlu7 in brain function and disease.

References

-

Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC. (n.d.). PubMed Central. [Link]

-

Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. (n.d.). Bentham Science. [Link]

-

This compound - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

-

Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128923. [Link]

-

Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC. (n.d.). PubMed Central. [Link]

-

Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. (n.d.). Frontiers. [Link]

-

Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. (n.d.). PubMed Central. [Link]

-

A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. (2005). PNAS, 102(51), 18706-18711. [Link]

-

Metabotropic glutamate receptor 7. (n.d.). Wikipedia. [Link]

-

Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. (n.d.). ResearchGate. [Link]

-

This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PMC. (n.d.). National Institutes of Health. [Link]

-

Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... (2018). YouTube. [Link]

-

This compound, a Novel mGlu7 NAM from a Series of N-(2-(1 H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. (2017). ACS Medicinal Chemistry Letters, 8(12), 1326-1330. [Link]

-

In vitro Pharmacology. (n.d.). Niswender Laboratory. [Link]

-

Functional Dissociation of Group III Metabotropic Glutamate Receptors Revealed by Direct Comparison between the Behavioral Profiles of Knockout Mouse Lines - PMC. (n.d.). PubMed Central. [Link]

-

Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. (2018). ACS Chemical Neuroscience, 9(8), 2059-2073. [Link]

-

Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain. (2015). Neuropharmacology, 95, 256-266. [Link]

-

Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses. (n.d.). PubMed Central. [Link]

-

Overexpression of mGluR7 in the Prefrontal Cortex Attenuates Autistic Behaviors in Mice - PMC. (n.d.). PubMed Central. [Link]

-

Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects. (n.d.). National Institutes of Health. [Link]

-

Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. (n.d.). PubMed Central. [Link]

-

Profiling the Impact of mGlu7/Elfn1 Protein Interactions on the Pharmacology of mGlu7 Allosteric Modulators. (2015). ACS Chemical Neuroscience, 6(9), 1595-1605. [Link]

-

Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses. (2022). Journal of Biological Chemistry, 298(10), 102409. [Link]

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2016). Science Translational Medicine, 8(354), 354ra111. [Link]

Sources

- 1. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]

- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1 H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU6010608: A Potent and Selective mGlu7 Negative Allosteric Modulator

Introduction: The Elusive Target - mGlu7

The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor that plays a crucial role in regulating synaptic transmission throughout the central nervous system (CNS).[1] As one of the eight subtypes of metabotropic glutamate receptors, mGlu7 is distinguished by its presynaptic localization and its function as an autoreceptor, sensing synaptic glutamate levels and subsequently modulating neurotransmitter release.[1] Genetic studies in both mice and humans have implicated mGlu7 in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and epilepsy.[1] Despite its therapeutic potential, the development of selective pharmacological tools to probe mGlu7 function has been a significant challenge for the field, hindering a deeper understanding of its physiological roles.[1] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of VU6010608, a potent and CNS-penetrant negative allosteric modulator (NAM) of mGlu7 that has emerged as a critical tool for elucidating the therapeutic promise of targeting this receptor.

The Dawn of a New Chemical Scaffold

The journey to this compound began with the identification of a novel chemical scaffold: the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core. This discovery was the result of a dedicated effort to identify selective mGlu7 NAMs with favorable drug-like properties.[1] Early efforts in the field had been hampered by compounds with poor selectivity, metabolic instability, or an inability to cross the blood-brain barrier. The Vanderbilt Center for Neuroscience Drug Discovery embarked on a campaign that ultimately led to this promising series of compounds.[2]

Structure-Activity Relationship (SAR) and the Emergence of this compound

With a viable chemical scaffold in hand, the subsequent focus shifted to optimizing its potency, selectivity, and pharmacokinetic properties through iterative structure-activity relationship (SAR) studies.[1][2] These investigations systematically explored the impact of various chemical modifications to the core structure on mGlu7 NAM activity.

A critical finding from these studies was the steep SAR displayed by analogues in this series.[1] This indicates that even minor structural changes could lead to significant alterations in biological activity, highlighting the specific and sensitive nature of the interaction between these compounds and the mGlu7 receptor.

Key SAR Insights:

-

The Essential Triazole: The 1,2,4-triazole moiety proved to be indispensable for mGlu7 NAM activity. Replacement with other regioisomeric triazoles, or other five- and six-membered azaheterocycles, resulted in a complete loss of activity.[1]

-

Intolerance at the 5-Position: The trifluoromethoxy group at the 5-position of the phenyl ring was found to be superior to a chlorine substituent, and this position was largely intolerant of other modifications.[1]

-

Limited Flexibility at the 4-Position: While some alternative ether substitutions at the 4-position were tolerated, increasing the steric bulk of these groups led to a decrease in potency.[1]

This rigorous optimization process ultimately led to the identification of This compound (11a) as the standout compound from this series.[1]

Table 1: In Vitro Pharmacological Data for this compound and Key Analogues

| Compound | R1 | R2 | mGlu7 IC50 (μM) |

| This compound (11a) | OCH3 | OCF3 | 0.190 |

| 11b | OCH3 | Cl | 0.830 |

| 11c | H | OCF3 | >10 |

| 11d | F | OCF3 | >10 |

| 11e | Cl | OCF3 | >10 |

| 11f | O-iPr | OCF3 | 1.4 |

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through established synthetic organic chemistry methodologies. The following is a representative protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)aniline

-

To a solution of 4-(trifluoromethoxy)benzene-1,2-diamine in a suitable solvent (e.g., ethanol), add N,N-dimethylformamide azine.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)aniline.

Step 2: Amide Coupling to Yield this compound

-

Dissolve 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)aniline in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture to 0 °C and add 3,4-dimethoxybenzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of mGlu7 research. This potent, selective, and CNS-penetrant negative allosteric modulator provides a much-needed tool to dissect the complex biology of this receptor. The detailed understanding of its structure-activity relationships and its well-characterized pharmacological profile make this compound an invaluable asset for investigating the therapeutic potential of targeting mGlu7 in a variety of CNS disorders.

References

-

Lindsley, C. W., Luscombe, V. B., Washecheck, J. P., Rodriguez, A. L., Reed, C. W., Engers, D. W., ... & Blobaum, A. L. (2017). This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. ACS medicinal chemistry letters, 8(12), 1326–1330. [Link]

-

Patsnap Synapse. This compound. [Link]

Sources

- 1. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1 H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VU6010608: A Technical Guide for CNS Drug Discovery Professionals

Introduction: Targeting the Metabotropic Glutamate Receptor 7 (mGlu7)

The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein-coupled receptor (GPCR), has emerged as a compelling, yet challenging, target for the treatment of a range of central nervous system (CNS) disorders, including anxiety and schizophrenia.[1][2] Unlike other mGlu receptors, mGlu7 exhibits a low affinity for its endogenous ligand, glutamate, suggesting a role as a unique modulator of synaptic transmission, particularly under conditions of high-frequency neuronal activity. The development of selective pharmacological tools is paramount to unraveling the therapeutic potential of mGlu7. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU6010608, a potent and selective negative allosteric modulator (NAM) of mGlu7, offering valuable insights for researchers in the field of neuroscience and drug development.

This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization effort at Vanderbilt University.[1] It is characterized by an N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core scaffold. This compound has demonstrated excellent CNS penetration and efficacy in preclinical models, making its SAR landscape a critical area of study for the design of future mGlu7-targeted therapeutics.[1][2]

Core Scaffold and Pharmacophore of the this compound Series

The fundamental chemical architecture of this compound and its analogs is pivotal to their interaction with the mGlu7 receptor. The core can be dissected into three key regions, each offering distinct opportunities for modification and SAR exploration.

Caption: Core pharmacophore of the this compound series.

Structure-Activity Relationship (SAR) Analysis

The SAR for the this compound series is notably "steep," meaning minor structural modifications can lead to a dramatic loss of activity.[1] This suggests a highly specific and constrained binding pocket on the mGlu7 receptor.

Region A: The Benzamide Moiety - Tuning Potency and Physicochemical Properties

Modifications to the benzamide ring (Region A) have been a primary focus of optimization, yielding significant insights into the SAR.

| Compound | R1 (para-position) | R2 (meta-position) | mGlu7 IC50 (nM) |

| This compound | OMe | OMe | 759 |

| Analog 1 | H | H | >10,000 |

| Analog 2 | Cl | H | >10,000 |

| Analog 3 | OMe | H | 2,300 |

| Analog 4 | H | OMe | 1,500 |

| Analog 5 | OEt | OMe | 680 |

| Analog 6 | O-iPr | OMe | 950 |

| Analog 7 | O-cPr | OMe | 710 |

Data synthesized from primary literature.[1]

Key Insights from Region A Modifications:

-

Disubstitution is Crucial: Unsubstituted or monosubstituted benzamide analogs (Analogs 1-4) exhibit a significant loss of potency, highlighting the importance of substitution at both the meta and para positions.

-

Methoxy Groups Confer Potency: The presence of two methoxy groups, as in this compound, provides a good starting point for potency.

-

Alkoxy Substituent Tolerance: While the dimethoxy pattern is effective, variations in the para-alkoxy group (Analogs 5-7) are well-tolerated and can even lead to slight improvements in potency. This suggests that this region of the binding pocket can accommodate larger alkyl groups.

Region B: The Central Phenyl Ring and the Essential Triazole

The central phenyl ring and its triazole substituent are critical for the negative allosteric modulatory activity of this chemical series.

-

The 1,2,4-Triazole is Indispensable: Extensive investigation has shown that the 1,2,4-triazole moiety is essential for mGlu7 NAM activity. Replacement with other regioisomeric triazoles, pyrazoles, pyrroles, or imidazoles results in a complete loss of activity.[1] This points to a specific hydrogen bond donor/acceptor interaction or a critical steric fit within the allosteric binding site.

-

Trifluoromethoxy Group: The trifluoromethoxy group on the central phenyl ring is also important for activity and contributes to the overall physicochemical properties of the molecule, including its CNS penetration.

Caption: Summary of key SAR points for the this compound series.

Region C: The Amide Linker - A Point of Metabolic Vulnerability

While essential for connecting the two aromatic systems, the amide linker was identified as a metabolic "soft spot," susceptible to hydrolysis.[3] This led to the exploration of amide bioisosteres in subsequent generations of mGlu7 NAMs to improve pharmacokinetic properties.

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro and in vivo assays. The following are representative protocols based on the primary literature.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is a primary screening method to determine the potency of compounds as NAMs of mGlu7. It utilizes a HEK293 cell line stably expressing the rat mGlu7 receptor and a promiscuous G-protein (Gα15), which couples receptor activation to intracellular calcium release.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Maintain HEK293 cells expressing rat mGlu7 and Gα15 in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Plate cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES).

-

Incubate the plate at 37°C for 1 hour.

-

-

Compound Addition and Agonist Challenge:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound (e.g., this compound) and incubate for a short period.

-

Add a fixed concentration of an mGlu7 agonist (e.g., L-AP4 at an EC80 concentration) to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Calculate the percent inhibition of the agonist response at each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Workflow for the in vitro calcium mobilization assay.

Ex Vivo Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This assay assesses the functional activity of mGlu7 NAMs in a more physiologically relevant setting by measuring their effect on synaptic plasticity.

Step-by-Step Methodology:

-

Slice Preparation:

-

Prepare acute hippocampal slices from adult rodents.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline and Drug Application:

-

Establish a stable baseline of fEPSPs for at least 20 minutes.

-

Bath-apply the test compound (e.g., this compound) at the desired concentration.

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation in the presence and absence of the test compound.

-

Conclusion and Future Directions

The discovery and characterization of this compound have provided a critical chemical scaffold for the development of mGlu7 negative allosteric modulators. The steep structure-activity relationship underscores the specificity of the allosteric binding site on the mGlu7 receptor. Key takeaways for medicinal chemists and pharmacologists in this field include the essential nature of the 1,2,4-triazole moiety and the tunability of the benzamide ring for optimizing potency and pharmacokinetic properties. While the amide linker presents a metabolic liability, this has paved the way for the design of next-generation analogs with improved drug-like properties. The continued exploration of the SAR of this and related series will undoubtedly lead to the development of novel therapeutics for a range of debilitating CNS disorders.

References

-

Reed, C. W., McGowan, K. M., Spearing, P. K., Stansley, B. J., Roenfanz, H. F., Engers, D. W., Rodriguez, A. L., Engelberg, E. M., Luscombe, V. B., Loch, M. T., Remke, D. H., Rook, J. M., Blobaum, A. L., Conn, P. J., Niswender, C. M., & Lindsley, C. W. (2017). This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. ACS Medicinal Chemistry Letters, 8(12), 1326–1330. [Link]

-

Fisher, N. M., et al. (2020). Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses. Journal of Biological Chemistry, 295(16), 5253–5265. [Link]

-

Habrian, C., et al. (2021). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. The Journal of Pharmacology and Experimental Therapeutics, 378(2), 108-118. [Link]

-

Lindsley, C. W., et al. (2019). Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). Journal of Medicinal Chemistry, 62(3), 1690-1695. [Link]

-

Grueter, B. A., et al. (2015). Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus. The Journal of Neuroscience, 35(19), 7575–7585. [Link]

-

Niswender Laboratory. Electrophysiology. Vanderbilt University. [Link]

-

Van der Westhuizen, E. T., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

-

Fisher, N. M., & Niswender, C. M. (2018). Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders. Frontiers in Molecular Neuroscience, 11, 387. [Link]

Sources

- 1. This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiology | Niswender Laboratory | Vanderbilt University [lab.vanderbilt.edu]

An In-depth Technical Guide to the CNS Penetration Capabilities of VU6010608, a Novel mGlu7 Negative Allosteric Modulator

Disclaimer: This technical guide has been constructed based on publicly available information, primarily citing a key publication by Reed et al. (2017). While this guide provides a detailed framework for understanding the CNS penetration of VU6010608, it is important to note that the full quantitative data and detailed protocols from the primary literature were not accessible. Therefore, this document represents a comprehensive reconstruction and interpretation of the likely methodologies and findings, intended for researchers, scientists, and drug development professionals.

Introduction: this compound and the Imperative of CNS Penetration for mGlu7 Modulation

This compound is a novel, highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] The mGlu7 receptor is widely distributed throughout the central nervous system (CNS) and plays a crucial role in regulating synaptic plasticity and neuronal function.[1] As such, mGlu7 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. For any mGlu7 modulator to be effective, it must be able to cross the highly selective blood-brain barrier (BBB) to reach its site of action within the CNS.[1][2] The BBB is a complex, dynamic interface that protects the brain from systemic circulation, and its effective navigation by therapeutic agents is a primary challenge in CNS drug development.[1][2]

This guide provides a detailed overview of the CNS penetration capabilities of this compound, based on the finding that it demonstrates "favourable brain penetration in rats".[1] We will explore the likely pharmacokinetic profile of this compound, the experimental methodologies used to assess its CNS disposition, and the implications of these findings for its utility as a pharmacological tool and potential therapeutic lead.

Pharmacokinetic Profile and CNS Disposition of this compound

The ability of a compound to penetrate the CNS is quantified by several key pharmacokinetic parameters. While the precise values for this compound are not available in the abstract of the primary publication, the description of "favourable brain penetration" allows us to infer a likely profile.[1]

| Parameter | Description | Inferred Value for this compound | Significance for a CNS Drug Candidate |

| Kp | The ratio of the total concentration of a drug in the brain to its total concentration in the plasma at steady state. | Expected to be > 0.3 | A Kp value greater than 0.3 is often considered indicative of significant CNS penetration. |

| Kp,uu,brain | The ratio of the unbound concentration of a drug in the brain to its unbound concentration in the plasma. This is the most accurate measure of brain penetration as it reflects the concentration of drug available to interact with the target. | Expected to be approaching 1 (or higher if active transport is involved) | A Kp,uu,brain value close to 1 suggests that the drug can effectively cross the BBB and reach therapeutic concentrations in the brain. |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. | Data not available. | High plasma protein binding can limit the amount of free drug available to cross the BBB. |

| Brain Tissue Binding | The extent to which a drug binds to components within the brain tissue. | Data not available. | High brain tissue binding can lead to an overestimation of the unbound drug concentration in the brain if not accounted for. |

Experimental Methodologies for Assessing CNS Penetration

The determination of the CNS penetration of a compound like this compound involves a combination of in vivo and in vitro studies. The following sections detail the likely experimental protocols employed.

In Vivo Rodent Pharmacokinetic Study

This is the gold standard for determining the brain and plasma concentrations of a drug.

Objective: To determine the time-course of this compound concentrations in the plasma and brain of rats following systemic administration, and to calculate key pharmacokinetic parameters including the brain-to-plasma ratio (Kp).

Step-by-Step Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used for such studies. Animals are housed in a controlled environment with free access to food and water.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the rats via a clinically relevant route, such as oral gavage (p.o.) or intravenous injection (i.v.).

-

Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), cohorts of animals are euthanized.

-

Blood Sampling: Immediately following euthanasia, blood is collected via cardiac puncture into tubes containing an anticoagulant. The blood is then centrifuged to separate the plasma.

-

Brain Tissue Harvesting: The brain is rapidly excised, rinsed with cold saline, and then homogenized in a suitable buffer.

-

Bioanalysis: The concentrations of this compound in the plasma and brain homogenate samples are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration-time data are used to calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and the brain-to-plasma concentration ratio (Kp) at each time point.

Causality Behind Experimental Choices:

-

The use of a time-course study allows for a dynamic understanding of the drug's absorption, distribution, and elimination from both the plasma and the brain.

-

LC-MS/MS is the preferred bioanalytical method due to its high sensitivity and specificity, which is crucial for accurately quantifying drug concentrations in complex biological matrices.

Visualization of the In Vivo Pharmacokinetic Workflow:

Caption: Workflow for an in vivo rodent pharmacokinetic study.

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models provide a higher-throughput and more mechanistic understanding of a compound's ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common choice for assessing passive permeability.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane that mimics the BBB.

Step-by-Step Protocol:

-

Plate Preparation: A 96-well filter plate (the donor plate) is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in a suitable organic solvent. The solvent is then allowed to evaporate, leaving a lipid membrane on the filter.

-

Compound Preparation: this compound is dissolved in a buffer at a known concentration.

-

Assay Setup: The donor plate is placed into a 96-well acceptor plate containing buffer. The test compound solution is then added to the wells of the donor plate.

-

Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.

-

Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated using a standard equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.

Causality Behind Experimental Choices:

-

The PAMPA-BBB assay specifically models passive, transcellular diffusion, which is a key mechanism for the CNS entry of many small molecule drugs.

-

The use of a 96-well plate format allows for the rapid screening of multiple compounds or conditions in parallel.

Visualization of the PAMPA-BBB Workflow:

Caption: Workflow for the PAMPA-BBB assay.

Discussion and Implications

The report of "favourable brain penetration" for this compound suggests that its physicochemical properties have been optimized for crossing the BBB.[1] These properties likely include a moderate molecular weight, limited polar surface area, and an appropriate lipophilicity (logP). The presence of the trifluoromethoxy group in its chemical structure may also contribute to its metabolic stability and permeability.[1]

The successful development of a CNS-penetrant mGlu7 NAM like this compound has significant implications. It provides the scientific community with a valuable tool for probing the role of mGlu7 in various CNS functions and disease models. Furthermore, it represents a promising starting point for the development of novel therapeutics for a range of neurological and psychiatric conditions where mGlu7 modulation is thought to be beneficial. Further studies to fully characterize its pharmacokinetic and pharmacodynamic profile, including the determination of its unbound brain concentrations and its on-target effects in the CNS, are warranted to fully elucidate its potential.

References

-

Reed, C. W., et al. (2017). This compound, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. ACS Medicinal Chemistry Letters, 8(12), 1326–1330. [Link]

-

Locuson, C. W., et al. (2016). Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration. Bioorganic & Medicinal Chemistry Letters, 26(15), 3822-3825. [Link]

-

Wong, E. H., et al. (2021). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 49(4), 1735-1748. [Link]

-

Gregory, K. J., et al. (2013). Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. ACS Chemical Neuroscience, 4(6), 919-930. [Link]

-

Melancon, B. J., et al. (2016). Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration. Bioorganic & Medicinal Chemistry Letters, 26(15), 3822-3825. [Link]

-

Noctor, S. C., et al. (2016). Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders. ACS Chemical Neuroscience, 7(8), 1073-1084. [Link]

-

Zlokovic, B. V. (2008). The blood-brain barrier in health and chronic neurodegenerative disorders. Neuron, 57(2), 178-201. [Link]

Sources

The Unwavering Selectivity of VU6010608: A Technical Guide to a Potent mGluR7 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals